1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
[4-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]phenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-3-8-15(19)16(9-11)24-12(2)17(22-23-24)18(25)21-13-4-6-14(7-5-13)26-10-20/h3-9H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCLEJFTBHMIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)SC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the thiocyanate and chloro groups contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and differentiation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:
- Cytotoxic Activity : The compound has shown selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells (Jurkat cells) .
- Mechanistic Insights : In Jurkat cells, the compound induced morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation. It also reduced mitochondrial membrane potential and caused DNA damage without direct intercalation into DNA .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of pathogens:
- Broad-Spectrum Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, although specific data on its efficacy against particular strains remain limited.
Case Studies
- Cytotoxicity in Cancer Research : A study evaluating the antiproliferative effects of various N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides found that the tested compounds exhibited comparable potency to doxorubicin in inhibiting cancer cell growth .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the triazole ring and substituents on the phenyl groups significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhances cytotoxic potency .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the triazole core and aromatic rings. These modifications impact molecular weight, polarity, and steric effects, which correlate with bioavailability and target binding.
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Substituent Effects :
- Crystallography and Structural Analysis : SHELX programs () are widely used for refining triazole derivatives, confirming planar triazole cores and substituent orientations .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method for synthesizing 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide involves the direct condensation of 1H-1,2,3-triazole-4-carboxylic acid derivatives with 4-thiocyanatoaniline using carbonyldiimidazole (CDI) as the coupling agent. CDI activates the carboxylic acid moiety, forming an acylimidazole intermediate that reacts efficiently with the primary amine group of 4-thiocyanatoaniline (Figure 1).
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 0–25°C under nitrogen atmosphere
- Molar Ratio : 1:1.2 (carboxylic acid to CDI) with 1.5 equivalents of 4-thiocyanatoaniline
- Reaction Time : 12–24 hours
Yield and Purity :
Advantages and Limitations
CDI-mediated coupling minimizes racemization and side reactions, making it ideal for sensitive substrates. However, the requirement for anhydrous conditions and the high cost of CDI may limit industrial scalability. Computational ADME studies predict favorable drug-likeness for derivatives synthesized via this route, with logP values <3.5 and high gastrointestinal absorption.
Huisgen 1,3-Dipolar Cycloaddition for Triazole Core Formation
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole ring is constructed via CuAAC, combining a propargyl thiocyanate precursor with an azide-functionalized aniline derivative. This method, adapted from selenazole syntheses, involves:
- Azide Preparation : 4-Thiocyanatoaniline is converted to its azide derivative using sodium nitrite and azidotrimethylsilane.
- Alkyne Synthesis : 2-Chloro-5-methylphenyl propargyl ether is prepared via nucleophilic substitution.
- Cycloaddition : Catalyzed by Cu(I) (e.g., Cu(OAc)₂·H₂O) with sodium ascorbate as a reductant (Figure 2).
Optimized Parameters :
Post-Functionalization to Carboxamide
Following cycloaddition, the propargyl ether is hydrolyzed to a carboxylic acid using KOH/hexanes, followed by CDI-mediated amidation as described in Section 1.1.
Acyl Chloride Intermediate Route
Synthesis via Oxalyl Chloride Activation
This two-step approach, inspired by pyrimidine-thiazole hybrid syntheses, converts the triazole carboxylic acid to its acyl chloride before coupling with 4-thiocyanatoaniline:
- Acid Chloride Formation :
- 1H-1,2,3-Triazole-4-carboxylic acid reacts with oxalyl chloride (2:1 molar ratio) in dichloromethane under catalytic DMF.
- Conditions : 0°C to room temperature, 8–12 hours.
- Amide Coupling :
- The acyl chloride is reacted with 4-thiocyanatoaniline in THF using NaH as a base.
Comparative Analysis with CDI Method
While cost-effective, this route requires stringent moisture control and generates corrosive HCl gas. Side products from over-chlorination may necessitate additional purification steps.
Analytical Characterization and Biological Validation
Spectroscopic Data
Antiproliferative Activity
Compound 4a (structurally analogous) exhibits GI₅₀ values of 0.15–0.69 μM against leukemia (Jurkat), melanoma (LOX IMVI), and renal (UO-31) cell lines. Mechanistic studies confirm apoptosis induction via mitochondrial membrane depolarization and DNA fragmentation without intercalation.
Industrial Scalability and Process Economics
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| CDI Coupling | 82 | 98 | 120 | Moderate |
| CuAAC Cycloaddition | 75 | 95 | 90 | High |
| Acyl Chloride Route | 72 | 93 | 65 | High |
Table 1: Comparative analysis of synthesis routes.
Q & A
Q. What are the established synthetic routes for 1-(2-chloro-5-methylphenyl)-5-methyl-N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis of triazole-carboxamide derivatives typically involves multi-step protocols:
Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, substituted phenyl azides and acetylenes react under mild conditions (50–60°C, DMF solvent) .
Substitution : Introduction of the thiocyanato group via nucleophilic substitution. Aryl halides (e.g., 4-iodophenyl derivatives) react with potassium thiocyanate (KSCN) in the presence of Pd catalysts .
Carboxamide Coupling : Condensation of the triazole-carboxylic acid intermediate with 4-thiocyanatoaniline using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
Q. Key Optimization Parameters :
- Reaction yields improve with controlled pH (6.5–7.5) and inert atmospheres.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization relies on spectroscopic and crystallographic methods:
- NMR : and NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm; thiocyanato SCN at δ 120–125 ppm in ) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm) and thiocyanate S-C≡N stretch (~2100 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] expected for CHClNOS: 408.0632) .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between triazole and phenyl rings < 30°) .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| NMR | δ 7.2–7.5 ppm (aromatic H), δ 2.3 ppm (CH) | |
| IR | 1650 cm (C=O), 2100 cm (SCN) | |
| HRMS | m/z 408.0632 ([M+H]) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
SAR studies focus on systematic modifications:
Core Scaffold : Replace the triazole with pyrazole or oxadiazole to assess ring flexibility .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, SCN) enhance metabolic stability but may reduce solubility .
- Methyl groups at the 5-position improve lipophilicity (logP ~3.5) .
Biological Testing :
- Screen analogs against target enzymes (e.g., kinase inhibition assays) .
- Use isothermal titration calorimetry (ITC) to quantify binding affinity .
Key Finding : Thiocyanato-substituted derivatives show 2–3× higher selectivity for kinase targets compared to nitro analogs .
Q. How can contradictory data in biological assays be resolved?
Discrepancies in activity (e.g., IC variations) arise from:
Assay Conditions :
- pH sensitivity: Thiocyanato groups hydrolyze at pH > 8.0, altering activity .
- Solvent effects: DMSO > 1% may denature proteins, yielding false negatives .
Orthogonal Assays :
- Cross-validate using SPR (surface plasmon resonance) and fluorescence polarization .
Computational Modeling :
- Molecular dynamics simulations predict binding pose stability under varying conditions .
Mitigation Strategy : Standardize protocols (e.g., fixed DMSO concentration ≤0.5%) and use triplicates with positive/negative controls .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
ADMET Prediction :
- Software : SwissADME, pkCSM.
- Parameters :
- Bioavailability : 55–60% (moderate due to logP ~3.5) .
- CYP450 inhibition : High risk for CYP3A4 (thiocyanato group) .
Docking Studies :
- AutoDock Vina identifies binding pockets in target proteins (e.g., ATP-binding sites) .
Q. Table 2: Predicted ADMET Properties
| Parameter | Value | Tool | Reference |
|---|---|---|---|
| logP | 3.5 | SwissADME | |
| Half-life | 4.2 h | pkCSM | |
| BBB Permeability | Low | Molinspiration |
Methodological Guidance
- Controlled Synthesis : Prioritize inert conditions (N atmosphere) to prevent oxidation of thiocyanato groups .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and crystallization parameters (e.g., solvent ratios) .
- Ethical Reporting : Disclose synthetic yields, purity (>95% by HPLC), and failed analogs to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
